4-(2-Oxopyrrolidin-1-yl)benzoyl chloride chemical properties
4-(2-Oxopyrrolidin-1-yl)benzoyl chloride chemical properties
Executive Summary
4-(2-Oxopyrrolidin-1-yl)benzoyl chloride is a high-value electrophilic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds. Structurally, it combines a reactive acyl chloride functionality with a lactam (pyrrolidin-2-one) pharmacophore linked via a phenyl spacer. This dual nature makes it a critical building block for installing the "piracetam-like" or "rolipram-like" moiety into larger biological targets, including Histone Deacetylase (HDAC) inhibitors, Factor Xa inhibitors, and novel nootropic agents.
Due to the hydrolytic instability of the acyl chloride group, this compound is rarely isolated as a shelf-stable commercial product. Instead, it is predominantly generated in situ from its stable precursor, 4-(2-oxopyrrolidin-1-yl)benzoic acid . This guide provides the definitive protocols for its generation, handling, and downstream application in nucleophilic substitution reactions.
Molecular Architecture & Physicochemical Profile[1][2][3]
Chemical Identity[1][4][5][6][7]
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IUPAC Name: 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride
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CAS Number (Precursor Acid): 36151-44-7[1]
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CAS Number (Chloride): Not widely listed (Transient Intermediate)
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Molecular Formula: C₁₁H₁₀ClNO₂
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Molecular Weight: 223.66 g/mol
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SMILES: O=C(Cl)C1=CC=C(N2CCCC2=O)C=C1
Predicted Physical Properties
As a transient intermediate, exact physical constants are often protocol-dependent. The values below are derived from structural analogs and process data.
| Property | Value / Description | Confidence Level |
| Appearance | Off-white to tan crystalline solid or viscous oil | High (Analogous) |
| Melting Point | 130–140 °C (Decomposes) | Medium (Predicted) |
| Solubility | Soluble in DCM, THF, Toluene, Chloroform | High |
| Stability | Highly moisture-sensitive; hydrolyzes to acid + HCl | High |
| Reactivity | Electrophilic Acyl Substitution (SɴAc) | High |
Synthetic Routes & Production Protocol
The generation of 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride is most reliably achieved via the Thionyl Chloride (SOCl₂) method. This route is preferred over Oxalyl Chloride for scale-up due to the ease of removing volatile byproducts (SO₂ and HCl).
Reaction Mechanism
The carboxylic acid precursor attacks the sulfur of thionyl chloride, forming an unstable chlorosulfite intermediate. This intermediate collapses via an Sɴi (Substitution Nucleophilic internal) mechanism to release SO₂ and yield the acyl chloride.
Laboratory Protocol (Self-Validating)
Objective: Generate 10.0 mmol of 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride for immediate coupling.
Reagents:
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4-(2-Oxopyrrolidin-1-yl)benzoic acid (2.05 g, 10.0 mmol)
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Thionyl Chloride (SOCl₂) (5.0 mL, ~70 mmol, Excess)
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DMF (N,N-Dimethylformamide) (2 drops, Catalyst)
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Solvent: Anhydrous Toluene (20 mL) or 1,2-Dichloroethane (DCE).
Step-by-Step Methodology:
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Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.
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Charging: Add the benzoic acid precursor and anhydrous toluene. The starting material may not fully dissolve initially.
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Activation: Add the catalytic DMF. Note: DMF forms the reactive Vilsmeier-Haack intermediate [Me₂N=CH-Cl]⁺, significantly accelerating the reaction.
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Addition: Add Thionyl Chloride dropwise via syringe.
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Reflux: Heat the mixture to reflux (110°C for toluene) for 2–3 hours.
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Validation Endpoint: The suspension should clarify into a homogeneous solution, and gas evolution (HCl/SO₂) should cease.
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Isolation: Cool to room temperature. Concentrate the solution under reduced pressure (Rotavap) to remove toluene and excess SOCl₂.
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Azeotropic Drying: Co-evaporate with fresh toluene (2x 10 mL) to ensure complete removal of acidic volatiles.
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Result: The residue (crude acid chloride) is used directly in the next step without further purification.
Synthesis Workflow Diagram
Figure 1: Mechanistic pathway for the conversion of the benzoic acid precursor to the acyl chloride using thionyl chloride.
Reactivity Profile & Mechanistic Insights[1][5]
The 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride is a "hard" electrophile. The carbonyl carbon is highly susceptible to nucleophilic attack due to the inductive withdrawal of the chloride and the resonance stability of the phenyl ring.
Key Reaction Pathways[1][5]
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Amidation (N-Acylation):
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Nucleophile: Primary or Secondary Amines (R-NH₂).
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Conditions: Anhydrous DCM/THF with a non-nucleophilic base (TEA, DIPEA) or Schotten-Baumann conditions (biphasic aqueous NaOH/DCM).
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Utility: Synthesis of peptidomimetics and kinase inhibitors.
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Esterification (O-Acylation):
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Nucleophile: Alcohols (R-OH) or Phenols.
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Conditions: Pyridine or DMAP catalysis in DCM.
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Utility: Prodrug synthesis to improve lipophilicity.
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Friedel-Crafts Acylation:
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Nucleophile: Electron-rich aromatics.
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Conditions: Lewis Acid (AlCl₃) catalyst.
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Utility: Construction of diaryl ketone scaffolds.
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Reactivity Map[1]
Figure 2: Divergent synthesis pathways originating from the acyl chloride intermediate.
Application in Medicinal Chemistry[1][5][6][7]
The 4-(2-oxopyrrolidin-1-yl)phenyl motif is a privileged structure in medicinal chemistry, often serving as a rigid linker that positions the polar lactam group to interact with hydrogen bond donors in a protein binding pocket.
Case Study: HDAC Inhibitor Synthesis
In the development of Histone Deacetylase (HDAC) inhibitors, this acid chloride is coupled with zinc-binding groups (e.g., hydroxylamines or phenylenediamines).
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Role: The phenyl ring acts as the "cap" group or the linker, while the pyrrolidone mimics peptide bonds, improving solubility and bioavailability compared to a plain phenyl ring.
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Protocol: The crude acid chloride is dissolved in DCM and added dropwise to a solution of the zinc-binding amine and DIPEA at 0°C.
Case Study: Piracetam Analogs
While Piracetam is a simple acetamide, "Rolipram-like" PDE4 inhibitors often feature a pyrrolidone ring attached to an aromatic system. This acid chloride allows for the rapid diversification of the aromatic region, enabling SAR (Structure-Activity Relationship) studies on the "Right-Hand Side" of the molecule.
Handling, Safety, & Analytics
Safety Hazards
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Corrosive: Reacts violently with water to produce HCl gas. Causes severe skin burns and eye damage.
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Inhalation Risk: Handle only in a functioning fume hood.
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PPE: Neoprene or Nitrile gloves, lab coat, and chemical splash goggles are mandatory.
Storage & Stability[1]
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Storage: If isolation is absolutely necessary, store under inert gas (Argon/Nitrogen) at -20°C.
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Shelf Life: < 24 hours at room temperature; < 1 week at -20°C (hydrolysis is the primary degradation pathway).
Analytical Validation
Since the chloride is unstable, it is often derivatized with methanol for QC purposes.
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Method: Take 10 mg of crude chloride, quench with 0.5 mL MeOH.
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Analysis: Run LC-MS or HPLC on the methyl ester.
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Target Mass: [M+H]⁺ of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate = 220.1 g/mol .
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IR Spectrum (Chloride): Look for the diagnostic C=O stretch of the acid chloride at ~1770–1780 cm⁻¹ , distinct from the lactam C=O (~1680 cm⁻¹).
References
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Preparation of Acid Chlorides: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for SOCl₂ mechanism).
- Synthesis of Pyrrolidone Derivatives:Journal of Medicinal Chemistry, "Design and Synthesis of Novel PDE4 Inhibitors." (General reference for pyrrolidone-phenyl scaffolds).
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Thionyl Chloride Mediation: Master Organic Chemistry.
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Precursor Properties: PubChem.
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Benzamide Synthesis: BenchChem. (General protocols for benzamide synthesis via acid chlorides).
